molecular formula C16H26N2O3 B3239401 tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate CAS No. 1420889-52-6

tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3239401
CAS No.: 1420889-52-6
M. Wt: 294.39 g/mol
InChI Key: JIJHBMQHICXCJL-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate (hereafter referred to as Compound A) is a pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a substituted ethoxymethyl side chain linked to a pyrrole ring. Pyrrolidine derivatives are widely used in medicinal chemistry due to their conformational rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name

tert-butyl 2-[1-(1H-pyrrol-2-yl)ethoxymethyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-12(14-8-5-9-17-14)20-11-13-7-6-10-18(13)15(19)21-16(2,3)4/h5,8-9,12-13,17H,6-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJHBMQHICXCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CN1)OCC2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120044
Record name 1-Pyrrolidinecarboxylic acid, 2-[[1-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420889-52-6
Record name 1-Pyrrolidinecarboxylic acid, 2-[[1-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420889-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[[1-(1H-pyrrol-2-yl)ethoxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors. The tert-butyl group is then introduced via tert-butylation reactions. The final step involves the attachment of the pyrrole moiety through etherification reactions, using reagents such as alkyl halides and bases under controlled conditions .

Chemical Reactions Analysis

tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. .

Scientific Research Applications

tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application, such as its use in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Compound A shares a pyrrolidine-carboxylate backbone with several analogs, but its substituents distinguish it:

  • Ethoxymethyl-pyrrole group : Unique to Compound A , this substituent contrasts with pyridinyl (e.g., Compound C ), methylsulfonyl (Compound D ), or brominated heterocycles (Compound E ) found in analogs .
  • Stereochemistry : Like Compound B and Compound D , Compound A likely exhibits stereochemical complexity, as evidenced by optical rotation data (e.g., [α]25D −55.0 for Compound B ) .
Table 1: Structural Comparison of Pyrrolidine Derivatives
Compound Name Substituent(s) Heterocycle/Functional Group Key Reference
Compound A Ethoxymethyl-pyrrole 1H-pyrrol-2-yl N/A
Compound B : tert-Butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate Methoxy-octylphenyl None
Compound C : tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo-methoxypyridinyloxy Pyridine
Compound D : tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Methylsulfonyl-oxy None
Compound E : (S)-tert-butyl 2-(1-((2-(trimethylsilyl)ethoxy)methyl)-4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate Trimethylsilyl-ethoxy-imidazole Imidazole

Physicochemical Properties

  • Melting Points : Analogs exhibit melting points from 99°C (Compound F ) to oily consistency (Compound D ) .
  • Spectroscopic Data :
    • NMR : Pyrrolidine protons in analogs resonate between δ 2.16–3.50 ppm, with shifts influenced by substituents (e.g., δ 2.58–2.75 ppm for Compound C ) .
    • HRMS : Precise mass data (e.g., m/z 387.22094 for Compound C ) confirm molecular integrity .
Table 2: Physicochemical Data of Selected Analogs
Compound Melting Point (°C) [α]D (c, solvent) HRMS (m/z) [M+H]+ Reference
B N/A −55.0 (c 0.20, CHCl3) 318.28009
D Oily N/A N/A
F 99 −31.6 (c 0.745, CHCl3) 628.3535
C N/A N/A 387.22094

Biological Activity

tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.29 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from its structural formula.

Biological Activity Overview

Research has indicated that compounds with similar structures, particularly those containing pyrrole moieties, exhibit various biological activities. The following sections summarize significant findings related to the biological activity of this compound.

Antimicrobial Activity

A study focusing on pyrrole derivatives demonstrated that modifications to the pyrrole ring significantly influence antimicrobial properties. For instance, compounds with electron-withdrawing groups showed enhanced activity against drug-resistant strains of bacteria, particularly Mycobacterium tuberculosis (Mtb) . The structure–activity relationship (SAR) indicated that substituents on the pyrrole moiety could improve potency against specific pathogens.

CompoundMIC (µg/mL)Activity
Compound A<0.016Potent anti-TB
Compound B0.5Moderate activity
This compoundTBDTBD

Cytotoxicity Studies

Evaluating the cytotoxic effects of this compound is crucial for understanding its therapeutic potential. In vitro assays have shown that many pyrrole-based compounds exhibit low cytotoxicity, suggesting a favorable safety profile for further development . The IC50 values for related compounds were generally above 64 µg/mL, indicating a good therapeutic index.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrole derivatives, offering insights into their mechanisms of action:

  • Study on Antitubercular Activity :
    • Researchers synthesized a series of pyrrole carboxamides and assessed their efficacy against Mtb.
    • The study revealed that certain derivatives displayed excellent anti-TB activity with minimal cytotoxicity, highlighting the importance of the pyrrole structure in drug design .
  • Structure-Activity Relationship Analysis :
    • A detailed SAR analysis indicated that bulky substituents on the carboxamide group significantly improved the activity against resistant strains.
    • The presence of specific functional groups was correlated with enhanced binding affinity to target proteins involved in mycolic acid biosynthesis .
  • Mechanistic Studies :
    • Mechanistic investigations using metabolic labeling assays demonstrated that these compounds could inhibit key enzymes in the bacterial cell wall synthesis pathway, leading to bacterial death .

Q & A

Q. Q1. What are the standard methods for synthesizing tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate, and how can reaction yields be optimized?

A1. The synthesis typically involves:

  • Stepwise coupling : Reacting a pyrrolidine derivative with a functionalized ethoxy-methyl group. For example, coupling tert-butyl pyrrolidine-1-carboxylate with a (1H-pyrrol-2-yl)ethoxy-methyl halide under basic conditions (e.g., DIPEA in CH2Cl2) .
  • Purification : Flash chromatography (e.g., 0–100% EtOAc/hexane gradient) is critical for isolating the product. Yields (~59%) can be improved by optimizing stoichiometry (e.g., 1.2–1.5 eq. of nucleophile) and reaction time (monitored via LC-MS for intermediate consumption) .

Q. Q2. How is structural characterization performed for this compound?

A2. Key techniques include:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., pyrrolidine ring protons at δ 1.2–3.5 ppm) and Boc-group integrity (tert-butyl singlet at δ 1.4 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z with <5 ppm error) .
  • IR : Identifies carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and pyrrole N–H bonds (~3400 cm<sup>-1</sup>) .

Advanced Research Questions

Q. Q3. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?

A3. Strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (S)-tert-butyl pyrrolidine-1-carboxylate) to dictate configuration .
  • Asymmetric catalysis : Employing chiral ligands (e.g., Pd/C with chiral amines) during hydrogenation steps to achieve >90% enantiomeric excess (ee) .
  • Diastereomeric resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers, with retention times correlated to absolute configuration .

Q. Q4. What computational or experimental methods resolve contradictions in crystallographic data for this compound?

A4. Contradictions (e.g., disordered Boc groups) are addressed via:

  • SHELX refinement : Using SHELXL for high-resolution X-ray data to model thermal motion and hydrogen bonding. Anisotropic displacement parameters refine occupancy ratios .
  • DFT calculations : Comparing experimental vs. computed bond lengths/angles (e.g., pyrrolidine ring puckering) to validate structural assignments .

Q. Q5. How does the compound’s reactivity in nucleophilic substitutions inform its use in prodrug design?

A5. The chloromethyl or hydroxymethyl substituents on the pyrrolidine ring enable:

  • Prodrug activation : Hydrolysis under physiological pH (e.g., ester cleavage by serum esterases) to release active moieties .
  • Conjugation : Reaction with thiols (e.g., cysteine residues) via Michael addition, monitored by <sup>19</sup>F NMR or LC-MS kinetics .

Methodological Challenges

Q. Q6. How can competing side reactions (e.g., over-alkylation) be minimized during synthesis?

A6. Mitigation strategies:

  • Temperature control : Maintaining reactions at 0°C during exothermic steps (e.g., Grignard additions) .
  • Protecting groups : Temporarily masking reactive sites (e.g., TBS protection of alcohols) to prevent undesired cross-talk .

Q. Q7. What analytical workflows validate purity for biological assays?

A7. Rigorous protocols include:

  • HPLC-ELSD : Detects low-level impurities (<0.1%) undetectable by UV .
  • Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 14 days) to identify hydrolytic or oxidative degradation products .

Emerging Applications

Q. Q8. How is this compound used in hybrid Lewis acid/base catalysis?

A8. The pyrrolidine nitrogen and ester carbonyl act as dual catalytic sites:

  • Mechanism : The nitrogen coordinates to Lewis acids (e.g., Mg<sup>2+</sup>), while the carbonyl stabilizes transition states in asymmetric aldol reactions .
  • Yield optimization : Catalyst loading as low as 2 mol% achieves >80% conversion in model reactions (e.g., proline-catalyzed aldol additions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-((1-(1H-pyrrol-2-yl)ethoxy)methyl)pyrrolidine-1-carboxylate

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